(2-bromo-4-{(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid
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Overview
Description
(2-bromo-4-{(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid is a complex organic compound that features a combination of bromine, thiazolidine, and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-4-{(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting 4-bromophenyl isothiocyanate with an appropriate amine under controlled conditions.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol in the presence of a base.
Coupling Reaction: The final step involves coupling the brominated thiazolidine derivative with 2-bromo-4-hydroxyphenoxyacetic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atoms in the phenyl and thiazolidine rings can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and protein-ligand binding due to its diverse functional groups.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties can be investigated. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2-bromo-4-{(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: A simpler compound with a bromine atom in the para position of the phenyl ring.
Thiazolidine derivatives: Compounds containing the thiazolidine ring, which may exhibit similar biological activities.
Methoxyphenoxyacetic acids: Compounds with a methoxy group and a phenoxyacetic acid moiety.
Uniqueness
(2-bromo-4-{(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid is unique due to its combination of bromine, thiazolidine, and methoxyphenoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H14Br2N2O5S |
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Molecular Weight |
542.2 g/mol |
IUPAC Name |
2-[2-bromo-4-[(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C19H14Br2N2O5S/c1-27-14-7-10(6-13(21)17(14)28-9-16(24)25)8-15-18(26)23(19(22)29-15)12-4-2-11(20)3-5-12/h2-8,22H,9H2,1H3,(H,24,25)/b15-8-,22-19? |
InChI Key |
FPXYQIZORBJMOM-HQNNINPFSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=N)S2)C3=CC=C(C=C3)Br)Br)OCC(=O)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)Br)Br)OCC(=O)O |
Origin of Product |
United States |
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